molecular formula C14H10N2O B187040 3-nitroso-2-phenyl-1H-indole CAS No. 784-45-2

3-nitroso-2-phenyl-1H-indole

Cat. No.: B187040
CAS No.: 784-45-2
M. Wt: 222.24 g/mol
InChI Key: OKRIMXDIYQGPBU-UHFFFAOYSA-N
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Description

3-Nitroso-2-phenyl-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a nitroso group (-NO) at the third position and a phenyl group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-2-phenyl-1H-indole typically involves the reaction of 2-phenylindole with nitrosating agents. One common method is the reaction of 2-phenylindole with nitrous acid (HNO2) in an acidic medium, which leads to the formation of the nitroso derivative . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroso-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents like sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: 3-Nitro-2-phenyl-1H-indole.

    Reduction: 3-Amino-2-phenyl-1H-indole.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-nitroso-2-phenyl-1H-indole involves its interaction with cellular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function. This can result in the inhibition of key enzymes and the induction of oxidative stress, ultimately leading to cell death . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

    3-Nitro-2-phenyl-1H-indole: Similar structure but with a nitro group instead of a nitroso group.

    2-Phenylindole: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    3-Amino-2-phenyl-1H-indole: Contains an amino group instead of a nitroso group, leading to different biological activities.

Uniqueness: 3-Nitroso-2-phenyl-1H-indole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in redox reactions and form covalent bonds with biological macromolecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-nitroso-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRIMXDIYQGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999736
Record name 3-Nitroso-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-45-2
Record name NSC400618
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroso-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-phenylindole (27) (25 gm, 0.129 mol) in acetic acid (250 mL) was cooled to 180C and a solution of sodium nitrite (8 g, 0.115 mol) in water (10 mL) was added dropwise while keeping the temperature of the reaction at ca. 20° C. The resulting reaction was stirred for 30 min at room temperature then diluted with ice water (250 mL). The reaction mixture was was filtered and the solid was washed with water then recrystallized using methanol to provide Compound 28. Yield=27.5 gm (96.4%). ES-MS: 223.22 (M++1); NMR (DMSO-d6): 7.0 (m, 1H), 7.1 (m, 1H), 7.22 (m, 1H), 7.32 (m, 2H), 7.40 (m, 1H), 7.48 (m, 2H), 7.60 (m, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
180C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-phenylindole (27) (25 gm, 0.129 mol) in acetic acid (250 mL) was cooled to 18° C. and a solution of sodium nitrite (8 g, 0.115 mol) in water (10 mL) was added dropwise while keeping the temperature of the reaction at ca. 20° C. The resulting reaction was stirred for 30 min at room temperature then diluted with ice water (250 mL). The reaction mixture was was filtered and the solid was washed with water then recrystallized using methanol to provide Compound 28. Yield=27.5 gm (96.4%). ES-MS: 223.22 (M++1); NMR (DMSO-d6): 7.0 (m, 1H), 7.1 (m, 1H), 7.22 (m, 1H), 7.32 (m, 2H), 7.40 (m, 1H), 7.48 (m, 2H), 7.60 (m, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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